molecular formula C18H21NO B4093186 3-phenyl-N-(1-phenylpropyl)propanamide

3-phenyl-N-(1-phenylpropyl)propanamide

Cat. No.: B4093186
M. Wt: 267.4 g/mol
InChI Key: ZFYWRPICAQWLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(1-phenylpropyl)propanamide is a synthetic organic compound supplied for research use only. With a molecular formula inferred to be C18H21NO, this propanamide derivative features a distinct structural motif that is of significant interest in medicinal chemistry and chemical biology. This compound is valuable for researchers exploring structure-activity relationships (SAR) in drug discovery. Its core structure is related to phenethylamide scaffolds, which have demonstrated potent biological activity in scientific literature. For instance, structurally similar phenethylamide compounds have been identified as antagonists of bacterial quorum sensing, a key regulatory system for virulence and biofilm formation in pathogens . This suggests potential application for this compound in developing novel anti-infective strategies. Furthermore, the diphenylpropylamine moiety within its structure is a key pharmacophore found in compounds that modulate neurotransmitter systems. Research on analogous molecules, such as certain phenylpropylaminopentane derivatives, has shown activity as catecholaminergic enhancers, which are investigated for their potential in disorders like Parkinson's disease and depression . Consequently, this compound serves as a critical intermediate or tool for neuroscientists and pharmacologists working on central nervous system (CNS) targets. Researchers can utilize this chemical for probe design, target identification, and as a building block in the synthesis of more complex bioactive molecules. It is presented without any implication of human or veterinary use and should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

3-phenyl-N-(1-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-17(16-11-7-4-8-12-16)19-18(20)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWRPICAQWLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with 1-phenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-phenylpropyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analgesic Properties

Research indicates that analogs of 3-phenyl-N-(1-phenylpropyl)propanamide may exhibit significant analgesic effects. Compounds structurally similar to this amide have been studied for their interaction with opioid receptors, particularly the mu-opioid receptor.

Case Study:
A study published in 2023 highlighted the synthesis of various propanamide derivatives, demonstrating their potency as synthetic agonists at opioid receptors. The structure-activity relationship (SAR) indicated that modifications to the phenyl groups could enhance analgesic effects while reducing side effects such as respiratory depression .

Antibacterial Activity

The compound has also been investigated for its potential as a quorum sensing (QS) antagonist. QS is a communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence.

Case Study:
In a 2019 study, researchers explored the ability of N-substituted propanamides to inhibit QS phenotypes in Gram-negative bacteria such as Vibrio harveyi. The findings revealed that certain analogs could effectively disrupt QS signaling pathways, suggesting potential applications in treating antibiotic-resistant infections .

Therapeutic Applications in Neurological Disorders

There is emerging interest in the role of this compound in neurological disorders, particularly due to its structural similarity to compounds used in treating conditions like Alzheimer’s disease.

Case Study:
A patent application noted the potential therapeutic effects of propanamide derivatives on neurodegenerative diseases. The research indicated that these compounds could modulate neurotransmitter systems, providing a basis for further investigation into their efficacy against cognitive decline .

Data Tables

Application Area Study Reference Key Findings
Analgesic Properties Potent agonists at mu-opioid receptors; SAR indicated enhancements possible through structural modifications.
Antibacterial Activity Effective QS antagonists; disrupts bacterial communication and biofilm formation.
Neurological Disorders Potential modulation of neurotransmitter systems; implications for treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(1-phenylpropyl)propanamide is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with molecular targets, making it a valuable compound for research and development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-N-(1-phenylpropyl)propanamide, and how do reaction parameters influence yield?

  • The compound is typically synthesized via multi-step organic reactions, including amide bond formation between substituted phenylpropylamines and propanoyl derivatives. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
    • Example: Propionic anhydride-mediated acylation under reflux yields 79.9% product .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques confirm purity and structural integrity post-synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR verifies aromatic and aliphatic proton environments (e.g., δ 7.24–7.40 ppm for phenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M]+ at m/z 387.0713) .
  • GC/MS : Monitors reaction progress and identifies byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations) .
  • Decoupling experiments : Resolve overlapping signals in ¹H NMR .
  • Isotopic labeling : Trace reaction pathways to confirm intermediate structures .

Q. What computational methods predict the compound’s binding interactions with biological targets?

  • Molecular docking : Simulate interactions with enzymes (e.g., using AutoDock Vina) to identify binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .

Q. How do substituents on phenyl groups influence reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce reaction rates by hindering access to reactive sites .
  • Quantify via Hammett plots to correlate substituent σ values with rate constants .

Q. What strategies optimize reaction conditions to minimize impurities like unreacted intermediates?

  • In-situ monitoring : Use TLC/HPLC to track reaction progression and terminate at optimal conversion .
  • Scavenging agents : Add molecular sieves to absorb water in moisture-sensitive reactions .
  • Temperature gradients : Stepwise heating/cooling suppresses side reactions (e.g., hydrolysis) .

Q. How can kinetic studies elucidate mechanisms in acid-catalyzed environments?

  • Stopped-flow spectroscopy : Measure rapid protonation steps (e.g., k₁ ~ 10³ M⁻¹s⁻¹) .
  • Isotope effects : Compare rates with D₂O vs. H₂O to identify rate-determining steps .
  • Arrhenius plots : Determine activation energy (Eₐ) for acid-mediated degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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